Scientific Field: Organic Chemistry
Summary of the Application: This study investigates the behavior of 5-Nitrofuranyl derivatives, including (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, in polar aprotic solvents and their potential to induce ring currents in an applied magnetic field.
Methods of Application: The study involves the use of 1H NMR spectroscopy in solvents like CDCl3 and DMSO-d6 to observe the behavior of the compound.
Summary of the Application: This research explores the reactivity of 5-Nitrofuranyl derivatives, including (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, towards methanolic media.
Methods of Application: The study uses 1H and 13C NMR spectroscopy to investigate the reactivity of the compound towards several deuterated solvents.
Scientific Field: Medicinal Chemistry
Summary of the Application: This research involves the synthesis of a Nitrofurazone related compound, which includes (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde as a building block.
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is an organic compound characterized by its unique structure, which includes a furan ring with a nitro group at the 5-position and an acrylaldehyde group. Its molecular formula is C7H5NO4, and it has a molecular weight of 167.12 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the nitro and aldehyde functional groups, which can participate in various
The reactivity of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is influenced by its functional groups:
Studies have indicated that the compound exhibits behavior typical of both nitro compounds and aldehydes, suggesting it can react with various nucleophiles in organic synthesis .
The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde can be achieved through several methods:
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has potential applications in various fields:
Interaction studies involving (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically focus on its reactivity with other chemical species. For instance, studies utilizing nuclear magnetic resonance spectroscopy have analyzed its behavior in different solvents, revealing insights into its molecular dynamics and potential interactions with various nucleophiles .
Several compounds share structural similarities with (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(E)-3-(Furan-2-yl)acrylaldehyde | 39511-08-5 | 0.53 |
3-(5-Methylfuran-2-yl)acrylaldehyde | 5555-90-8 | 0.52 |
(5-Nitrofuran-2-yl)methylene diacetate | 92-55-7 | 0.73 |
2-Bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene | 2315-20-0 | 0.65 |
The uniqueness of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde lies in its combination of a furan ring with a nitro substituent and an aldehyde functionality, which can lead to diverse reactivity patterns not present in simpler derivatives. Its potential applications in both organic synthesis and medicinal chemistry further distinguish it from other similar compounds .
Irritant;Health Hazard